3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Transformation of Novel Cyclic β-Amino Acid Derivatives
Research by Gyónfalvi et al. (2003) demonstrates the synthesis and transformation of novel cyclic β-amino acid derivatives, showcasing the chemical versatility of compounds related to 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide. The study highlights the regio- and stereoselective addition of chlorosulfonyl isocyanate to (+)-3-carene, leading to various derivatives through N-Boc activation and mild ring opening. These derivatives are pivotal for further chemical modifications, offering a foundation for the development of novel molecules with potential therapeutic applications (Gyónfalvi, Szakonyi, & Fülöp, 2003).
Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines Synthesis
Back and Nakajima (2000) explored a convenient new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This methodology contributes to the synthesis of complex structures from simpler precursors, emphasizing the compound's utility in constructing bioactive molecules and potentially offering new avenues for drug discovery (Back & Nakajima, 2000).
Gas Phase Histidine-Containing Radicals
Tureček et al. (2009) focused on the generation of radicals containing the histidine residue in the gas phase, which indirectly relates to the study of stability and reactivity of related carboxamide compounds in various chemical environments. This study provides insights into the chemical behavior of nitrogen-containing compounds, which is crucial for the development of new pharmaceuticals and understanding their degradation pathways (Tureček, Yao, Fung, Hayakawa, Hashimoto, & Matsubara, 2009).
Synthesis of 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide Derivatives
Ziyaadini et al. (2011) reported a novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This highlights the synthetic application of carboxamide derivatives in creating complex molecules through efficient methodologies, potentially leading to new drug candidates or materials (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Inhibitors of NF-κB and AP-1 Gene Expression
Palanki et al. (2000) conducted structure-activity relationship studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-κB and AP-1 transcription factors. This research demonstrates the pharmaceutical relevance of carboxamide derivatives in modulating gene expression, which is critical for the development of anti-inflammatory and anticancer drugs (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)13-8-16(9-13)14(17)15-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVKLIUUCMPCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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